molecular formula C6H12OS B2864590 (3-Methylsulfanylcyclobutyl)methanol CAS No. 1889175-74-9

(3-Methylsulfanylcyclobutyl)methanol

Cat. No.: B2864590
CAS No.: 1889175-74-9
M. Wt: 132.22
InChI Key: PHOMPPLZGQJWLW-UHFFFAOYSA-N
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Description

(3-Methylsulfanylcyclobutyl)methanol is an organic compound with the molecular formula C6H12OS It is characterized by a cyclobutyl ring substituted with a methylsulfanyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfanylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with methylthiol in the presence of a base to form the methylsulfanylcyclobutanone intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfanylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methylsulfanyl group.

Major Products Formed

    Oxidation: Formation of (3-Methylsulfanylcyclobutyl)aldehyde or (3-Methylsulfanylcyclobutyl)carboxylic acid.

    Reduction: Formation of (3-Methylsulfanylcyclobutyl)methane.

    Substitution: Formation of various substituted cyclobutylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methylsulfanylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methylsulfanylcyclobutyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    (3-Methylcyclobutyl)methanol:

    (3-Methylsulfanylcyclobutyl)ethanol: Similar structure with an additional carbon in the alcohol group, affecting its physical and chemical properties.

Properties

IUPAC Name

(3-methylsulfanylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOMPPLZGQJWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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